2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12-4-5-13(2)16(10-12)21-17(25)11-27-19-23-22-18(24(19)20)14-6-8-15(26-3)9-7-14/h4-10H,11,20H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWDWHXCRXLENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps. One common method involves the formation of the triazole ring through a cyclization reaction. The starting materials often include 4-methoxyphenylhydrazine and an appropriate acylating agent to form the triazole ring. The sulfanyl group is introduced via a nucleophilic substitution reaction, and the final acetamide moiety is added through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research indicates that derivatives of triazole compounds exhibit significant cytotoxicity against breast and colon cancer cells .
Antimicrobial Properties
The compound demonstrates notable antimicrobial activity against a range of pathogens. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics . The presence of the triazole ring is crucial for its interaction with microbial enzymes.
Anticonvulsant Effects
Studies suggest that this compound may also have anticonvulsant properties. Its mechanism is believed to involve the modulation of voltage-gated sodium channels, which are critical in the propagation of electrical signals in neurons .
Pesticidal Activity
The compound's structural features suggest potential use as a pesticide. Triazole derivatives are known for their fungicidal properties, and this specific compound may contribute to the development of new fungicides that can effectively combat crop diseases while being environmentally friendly .
Synthesis and Derivatives
The synthesis of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity .
Case Study 1: Anticancer Screening
A study conducted on multicellular spheroids revealed that compounds similar to this compound exhibited potent anticancer activity. The screening involved a library of compounds tested for their ability to inhibit tumor growth in vitro .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives of this compound were tested against multiple bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting its potential as a novel antibacterial agent .
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanyl group can participate in covalent bonding with target molecules. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Core
The triazole ring’s substituents significantly influence biological activity. Key analogs include:
Key Observations :
- Methoxy vs.
- Aryl Acetamide Moieties : The N-(2,5-dimethylphenyl) group in the target compound introduces steric hindrance, which may reduce metabolic degradation compared to AM33’s less hindered N-(4-methoxyphenyl) group .
Pharmacological Profile Comparison
- Anti-Exudative Activity : Analogs with furan-2-yl substituents (e.g., 3.1-3.21 series) showed 45–57% efficacy in reducing edema at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s 4-methoxyphenyl group may offer similar or enhanced activity due to improved electron-donating effects .
- Antiviral Activity : AM33 exhibited reverse transcriptase inhibition (Ki = 12 nM), superior to nevirapine. The target compound’s 4-methoxyphenyl group could similarly stabilize enzyme-ligand interactions via π-stacking .
Spectral and Physical Data
While specific data for the target compound are unavailable, analogs share key spectral features:
Biological Activity
The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide , also known by its IUPAC name 2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid , is a triazole derivative that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including anticancer properties, stress-protective effects, and relevant case studies.
- Molecular Formula : C₁₁H₁₂N₄O₃S
- Molecular Weight : 280.31 g/mol
- CAS Number : 305336-66-7
- PubChem CID : 854611
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, a screening of drug libraries identified compounds that demonstrate cytotoxic effects against various cancer cell lines. The specific compound in focus has shown promise in inhibiting tumor growth in multicellular spheroids, a model that closely mimics in vivo tumor environments .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole A | MCF-7 | 10 | Apoptosis induction |
| Triazole B | HeLa | 15 | Cell cycle arrest |
| Subject Compound | A549 | TBD | TBD |
Stress-Protective Effects
A study conducted on the effects of sodium 2-{[4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate (closely related to the compound ) demonstrated its potential as a stress-protective agent. The research highlighted the compound's ability to mitigate liver damage caused by acute immobilization stress in rats. Histological examinations revealed improved structural integrity of hepatocytes and reduced necrosis .
Case Study Overview
In the study, rats were administered the compound daily for five days before being subjected to a six-hour immobilization stress test. The results indicated a significant reduction in stress-induced liver damage compared to control groups. This suggests that triazole derivatives may offer therapeutic benefits in managing stress-related physiological responses.
The biological activities of this compound can be attributed to its interaction with various molecular targets within cells:
- Inhibition of Enzymatic Activity : The triazole ring structure is known to inhibit enzymes involved in DNA synthesis and repair.
- Induction of Apoptosis : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells.
- Antioxidant Properties : Some studies suggest that triazole derivatives may possess antioxidant properties that contribute to their protective effects against cellular stress.
Q & A
Q. What are the common synthetic routes for preparing 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide?
The synthesis typically involves three key steps:
Formation of the triazole core : Cyclocondensation of thiosemicarbazide derivatives with substituted carboxylic acids under reflux in ethanol or acetic acid .
Sulfanyl-acetamide coupling : Reacting the triazole intermediate with chloroacetyl chloride, followed by nucleophilic substitution with thiol-containing reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
Final functionalization : Introduction of the 2,5-dimethylphenyl group via amidation under Schotten-Baumann conditions .
Methodological Note: Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of:
Q. What preliminary biological assays are recommended for screening its bioactivity?
- Anti-inflammatory testing : Use a rat formalin-induced edema model to assess anti-exudative activity (dose range: 10–100 mg/kg) .
- In vitro cytotoxicity : Screen against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and bioactivity of this compound?
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Reaction path prediction : Apply quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states, reducing trial-and-error experimentation .
-
Structure-Activity Relationship (SAR) modeling : Use molecular docking (AutoDock Vina) to predict binding affinity toward targets like COX-2 or EGFR, guided by substituent variations (e.g., methoxy vs. halogen groups) .
Example Computational Workflow :Step Tool/Method Output Geometry Optimization Gaussian 16 (B3LYP/6-31G*) Energy-minimized 3D structure Docking Simulation AutoDock Vina Binding energy (ΔG) and pose analysis SAR Analysis PyMOL/MOE Key interacting residues and substituent effects
Q. How should researchers address contradictory bioactivity data across studies?
Q. What strategies enhance the metabolic stability of this compound?
-
Structural modifications :
-
In vitro ADME profiling :
Assay Method Target Criteria Microsomal Stability Liver microsomes (human/rat) >50% remaining after 1 hr Plasma Protein Binding Equilibrium dialysis <90% bound
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
